Cas no 1017502-16-7 (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide)

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide is a pyrazole-based acetamide derivative with potential applications in pharmaceutical and agrochemical research. Its structural framework, featuring a 1,3,5-trimethylpyrazole core, enhances stability and reactivity, making it a valuable intermediate in synthetic chemistry. The acetamide moiety provides versatility for further functionalization, enabling its use in the development of bioactive compounds. This compound exhibits favorable solubility in common organic solvents, facilitating its incorporation into diverse reaction schemes. Its well-defined molecular structure ensures consistent performance in research applications, particularly in drug discovery and material science. High purity and precise synthesis methods contribute to its reliability as a building block for specialized chemical synthesis.
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide structure
1017502-16-7 structure
商品名:2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
CAS番号:1017502-16-7
MF:C8H13N3O
メガワット:167.20832
MDL:MFCD08685646
CID:1076217
PubChem ID:41031989

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
    • LS-05950
    • STK256647
    • 2-(1,3,5-trimethylpyrazol-4-yl)acetamide
    • AKOS005423771
    • EN300-68911
    • G22509
    • 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide, AldrichCPR
    • 1017502-16-7
    • MFCD08685646
    • CHEMBL4555896
    • Z287484230
    • CS-0217134
    • ALBB-018013
    • W1V
    • 2-(trimethyl-1H-pyrazol-4-yl)acetamide
    • 1H-pyrazole-4-acetamide, 1,3,5-trimethyl-
    • MDL: MFCD08685646
    • インチ: InChI=1S/C8H13N3O/c1-5-7(4-8(9)12)6(2)11(3)10-5/h4H2,1-3H3,(H2,9,12)
    • InChIKey: JQSGNNVZAVLVHV-UHFFFAOYSA-N
    • ほほえんだ: CC1=NN(C(C)=C1CC(N)=O)C

計算された属性

  • せいみつぶんしりょう: 167.105862047g/mol
  • どういたいしつりょう: 167.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.9Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 175-177 °CEnamineEN300-68911
  • ふってん: 368.9±30.0 °C at 760 mmHg
  • フラッシュポイント: 176.9±24.6 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide セキュリティ情報

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-68911-0.1g
2-(trimethyl-1H-pyrazol-4-yl)acetamide
1017502-16-7 95%
0.1g
$87.0 2023-02-13
Enamine
EN300-68911-2.5g
2-(trimethyl-1H-pyrazol-4-yl)acetamide
1017502-16-7 95%
2.5g
$465.0 2023-02-13
TRC
B535880-250mg
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
1017502-16-7
250mg
$ 295.00 2022-06-07
abcr
AB379502-1g
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide; .
1017502-16-7
1g
€317.00 2025-03-19
Aaron
AR00HAA3-10g
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
1017502-16-7 95%
10g
$1829.00 2023-12-16
Ambeed
A295639-1g
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
1017502-16-7 95+%
1g
$267.0 2024-04-26
Aaron
AR00HAA3-100mg
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
1017502-16-7 95%
100mg
$145.00 2025-03-31
Aaron
AR00HAA3-2.5g
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
1017502-16-7 95%
2.5g
$665.00 2023-12-16
A2B Chem LLC
AI05375-500mg
2-(1,3,5-Trimethyl-1h-pyrazol-4-yl)acetamide
1017502-16-7 95%
500mg
$241.00 2024-04-20
A2B Chem LLC
AI05375-1g
2-(1,3,5-Trimethyl-1h-pyrazol-4-yl)acetamide
1017502-16-7 95%
1g
$300.00 2024-04-20

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 関連文献

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 1017502-16-7 and Product Name: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide

Compound with the CAS number 1017502-16-7 and the product name 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular medicine. The pyrazole moiety, a heterocyclic aromatic compound, is particularly noteworthy for its versatility in medicinal chemistry, offering a scaffold that can be modified to yield bioactive molecules with diverse pharmacological properties.

The 1,3,5-Trimethyl-1H-pyrazol-4-yl substituent in the compound's structure contributes to its distinctive chemical profile. This group is known for its stability and ability to interact with biological targets in a manner that can modulate physiological processes. The acetamide functional group further enhances the compound's potential as a pharmacophore, enabling interactions with enzymes and receptors that are critical in therapeutic interventions. Together, these structural elements make 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide a promising candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in the field of chemical biology have highlighted the importance of heterocyclic compounds like pyrazoles in drug design. These compounds are valued for their ability to mimic natural biological structures and interact with biological systems in a targeted manner. The 1,3,5-Trimethyl-1H-pyrazol-4-yl moiety, in particular, has been extensively studied for its role in modulating inflammatory pathways and neurotransmitter systems. This has led to investigations into its potential as an anti-inflammatory agent and a regulator of central nervous system function.

In the realm of pharmaceutical research, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide has been explored for its potential therapeutic applications. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors involved in diseases such as cancer, diabetes, and neurodegenerative disorders. The pyrazole scaffold allows for modifications that can fine-tune the pharmacological properties of the molecule, making it adaptable to different therapeutic needs.

The synthesis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the preparation of the pyrazole derivative followed by functional group transformations to introduce the acetamide moiety. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

One of the most compelling aspects of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide is its potential as a lead compound for drug development. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced bioactivity and reduced toxicity. These efforts have led to promising candidates that are being evaluated in preclinical studies for their efficacy against various diseases.

The structural versatility of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide also makes it a valuable tool in chemical biology research. Its ability to interact with biological targets provides insights into molecular mechanisms underlying various diseases. By studying how this compound affects cellular processes, scientists can gain a deeper understanding of disease pathogenesis and develop more effective therapeutic strategies.

Future directions in the study of 2-(1,3,5-Trimethyl-1H-pyrazol-4-y acetamide) include exploring its role in drug delivery systems and combination therapies. The compound's structural features make it an ideal candidate for formulation into nanoparticles or other delivery vehicles that can enhance bioavailability and targeted action. Additionally, combination therapies involving 2-(1 ,3 ,5 -Trimethyl - 1 H - py razol - 4 - y l )acet amide with other drugs may offer synergistic effects that improve treatment outcomes.

In conclusion, 2 -( 1 , 3 , 5 - Trim ethyl - 1 H - py ra z ol - 4 - y l )a c et am ide (CAS No. 1017502 -16 -7 ) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination of functional groups and biological activity makes it a valuable asset in the development of novel therapeutics . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges .

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